molecular formula C16H21N3O5 B7883044 tert-Butyl 4-(2-nitrobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate

tert-Butyl 4-(2-nitrobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No.: B7883044
M. Wt: 335.35 g/mol
InChI Key: WSYLWRPEYFRYQL-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-nitrobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate is a complex organic compound that features a tetrahydropyrazine ring substituted with a nitrobenzoyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-nitrobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate typically involves multi-step organic reactions

    Formation of Tetrahydropyrazine Ring: The tetrahydropyrazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 2-nitrobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-nitrobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The tetrahydropyrazine ring can be oxidized to form pyrazine derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Reduction: 4-(2-Aminobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate.

    Oxidation: Pyrazine derivatives.

    Substitution: Various substituted benzoyl tetrahydropyrazinecarboxylates.

Scientific Research Applications

tert-Butyl 4-(2-nitrobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-nitrobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrobenzoyl group can participate in electron transfer processes, while the tetrahydropyrazine ring can engage in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

tert-Butyl 4-(2-nitrobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate can be compared with similar compounds such as:

    tert-Butyl 4-(2-aminobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate: This compound features an amino group instead of a nitro group, which can significantly alter its reactivity and biological activity.

    tert-Butyl 4-(2-chlorobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate: The presence of a chloro group can influence the compound’s electronic properties and its interactions with biological targets.

Properties

IUPAC Name

tert-butyl 4-(2-nitrobenzoyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c1-16(2,3)24-15(21)18-10-8-17(9-11-18)14(20)12-6-4-5-7-13(12)19(22)23/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYLWRPEYFRYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 1-(tert-butoxycarbonyl)piperazine (11.18 g, 60 mmol) in CH2Cl2 (120 mL) at 0° C. was added 2-nitrobenzoyl chloride (8.0 mL, 60.6 mmol). The reaction was warmed to room temperature and stirred for 2 hours. A solution of 50% satd Na2 CO3 was added and the mixture was extracted with CH2Cl2. The organic layer was washed with satd citric acid and water, dried over MgSO4, and concentrated to a slurry. Ether was added to the mixture and it was filtered to give the desired product as a white solid (16.0 g, 79%).
Quantity
11.18 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Yield
79%

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